molecular formula C15H18N2O2S B2881639 N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2881639
M. Wt: 290.4 g/mol
InChI Key: LLYWXSGKKWFVTG-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a benzothiazole derivative featuring a methoxy substituent at the 6-position of the benzothiazole ring and a cyclohexanecarboxamide group at the 2-position. Benzothiazoles are recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The methoxy group enhances electronic effects and solubility, while the cyclohexanecarboxamide moiety contributes to conformational flexibility and target-binding interactions.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYWXSGKKWFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-312121 involves several steps, each requiring precise reaction conditions. The synthetic routes typically include:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of WAY-312121.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial production methods for WAY-312121 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

WAY-312121 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within WAY-312121 to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule, altering its properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-312121 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: WAY-312121 is investigated for its potential use in treating various diseases due to its specific biological activity.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-312121 involves its interaction with specific molecular targets within biological systems. It binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Antimicrobial Benzothiazole Derivatives

BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)

  • Structure: Differs by replacing the cyclohexanecarboxamide with a pyridine-amino acetamide chain.
  • Activity: Exhibits potent antibacterial activity (MIC values: 3.125–12.5 µg/ml against E. coli, P. aeruginosa, S. aureus, and B. subtilis) .
  • Mechanism : Inhibits DNA gyrase, a bacterial topoisomerase critical for DNA replication .
  • Key Insight : The 6-methoxy group on the benzothiazole ring enhances antimicrobial efficacy, suggesting its importance in the target compound.

BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)

  • Structure : Substitutes the methoxy group with a nitro group at the 6-position.
  • Activity : Comparable antimicrobial activity to BTC-j, but nitro groups may reduce solubility or increase toxicity .
  • Comparison : The methoxy group in the target compound likely offers better pharmacokinetic properties than nitro substituents.

Adamantane-Substituted Benzothiazole

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • Structure : Replaces the cyclohexanecarboxamide with an adamantyl-acetamide group.
  • Synthesis : Prepared via reaction of 1-adamantylacetyl-imidazole with 6-methoxy-1,3-benzothiazol-2-amine .
  • Structural Features : The adamantyl group adopts a gauche conformation, influencing crystal packing via N–H···N and C–H···O hydrogen bonds .
  • Comparison : The adamantyl group may enhance lipophilicity and membrane penetration compared to the cyclohexanecarboxamide in the target compound.

Thiourea-Linked Cyclohexanecarboxamides

N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives (H2L1–H2L9)

  • Structure : Feature a thiourea (–NH–C(S)–NH–) bridge between the cyclohexanecarboxamide and aryl groups .
  • Activity: Known for metal chelation, antifungal, and antitumor properties due to hard/soft donor atoms (O, N, S) .

Cyclohexanecarboxamide-Based Enzyme Inhibitors

AZD4996 ((1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide)

  • Structure : Shares the cyclohexanecarboxamide group but includes a tetrahydropyridoindole moiety.
  • Activity : Potent cathepsin K inhibitor (IC₅₀ = 0.2 nM) for treating osteoporosis and osteoarthritis .

Amino-Substituted Benzothiazole Analogs

N-(6-Amino-4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

  • Structure: Features 6-amino and 4-methyl substituents on the benzothiazole ring .
  • Comparison: The 6-methoxy group in the target compound may provide better metabolic stability than the amino group, which could undergo oxidation.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of the methoxy group on the benzothiazole moiety is believed to influence its biological properties significantly.

1. Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit promising anticancer properties. A study evaluated various benzothiazole compounds against cancer cell lines, revealing that those with similar structural features to this compound showed significant inhibition of cell proliferation. Notably, compounds exhibiting a benzothiazole core were more effective than those without it, suggesting that the benzothiazole moiety is crucial for anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 8jU9375.2Procaspase-3 activation
Compound 8kMCF-76.6Induction of apoptosis
N-(6-methoxy...)VariousTBDTBD

2. Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of the methoxy group enhances the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness against a range of pathogens .

Table 2: Antimicrobial Activity Overview

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli16 μM
Benzothiazole Derivative BS. aureus8 μM

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes by binding to their active sites or altering their conformation .
  • Apoptosis Induction : The activation of procaspase-3 leading to apoptosis has been identified as a significant pathway in the anticancer activity of benzothiazole derivatives .
  • Chelation Effects : Some studies suggest that these compounds can chelate metal ions like zinc, which may enhance their anticancer efficacy by disrupting metal-dependent enzymatic activities .

Case Studies

In a notable case study involving a series of benzothiazole derivatives, researchers demonstrated that modifications to the methoxy group significantly influenced both the potency and selectivity against cancer cell lines . The structure–activity relationship (SAR) analysis indicated that specific substitutions could optimize therapeutic effects while minimizing off-target toxicity.

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclohexyl carbons at δ 25–35 ppm) .
  • IR : Carboxamide C=O stretch (~1668 cm1^{-1}) and benzothiazole C=N (~1604 cm1^{-1}) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

How does the compound interact with biological targets, and what assays confirm its activity?

Q. Advanced

  • Enzyme inhibition : Potential inhibition of bacterial cell wall synthesis enzymes (e.g., Mur ligases) via carboxamide-thiazole interactions .
  • Apoptosis induction : Upregulation of pro-apoptotic proteins (e.g., p21) and downregulation of Bcl-2 in cancer cells, validated via Western blotting and flow cytometry .
  • In vitro assays : Use MTT or resazurin assays (IC50_{50} values) in HL-60 or HeLa cell lines to quantify cytotoxicity .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Methoxy group : Critical for hydrogen bonding with target proteins; removal reduces activity by 70% .
  • Cyclohexyl substituent : Hydrophobic interactions enhance membrane permeability. Methyl or ethyl analogs show varied logP values (2.5–3.8) .
  • Benzothiazole core : Replacement with benzimidazole decreases potency, highlighting sulfur’s role in π-stacking .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced

  • Assay variability : Compare IC50_{50} values under standardized conditions (e.g., serum-free media, 48-hour incubation).
  • Cell-line specificity : Test multiple lines (e.g., MCF-7 vs. A549) to identify selective toxicity .
  • Metabolic stability : Assess using liver microsomes to rule out false negatives from rapid degradation .

What computational tools predict binding modes and pharmacokinetics?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using PDB ID 1M17 .
  • ADMET prediction (SwissADME) : LogP ~3.2, moderate BBB permeability, and CYP3A4 metabolism flags potential toxicity .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate frontier orbitals with reactivity .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

  • Low solubility : Use polar aprotic solvents (DMF, DMSO) or PEG-based formulations .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • By-product formation : Monitor via TLC and optimize stoichiometry (1:1.2 molar ratio of amine to acid chloride) .

How does the compound perform in comparative studies with similar benzothiazole derivatives?

Q. Basic

Compound Substituents Activity (IC50_{50}, μM)
Target Compound6-OCH3_3, cyclohexyl12.5 (HL-60)
N-(6-Methyl analog)6-CH3_3, cyclohexyl28.7 (HL-60)
N-Benzyl derivative6-OCH3_3, benzyl9.8 (HeLa)

What crystallographic databases or software are recommended for structural analysis?

Q. Advanced

  • SHELX suite : For refinement of X-ray data (SHELXL-2018) and hydrogen-bond analysis .
  • Mercury (CCDC) : Visualize packing diagrams and intermolecular interactions .
  • CIF validation : Check using checkCIF/PLATON to resolve disorder or symmetry errors .

Synthetic Pathway Overview

Intermediate synthesis : 2-Amino-6-methoxybenzothiazole from 2-aminothiophenol and methoxybenzaldehyde .

Coupling : React with cyclohexanecarboxylic acid chloride in DCM/TEA .

Purification : Recrystallize from ethanol (80% yield) .

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